molecular formula C23H36O3 B048290 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate CAS No. 1491-77-6

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate

Cat. No. B048290
CAS RN: 1491-77-6
M. Wt: 360.5 g/mol
InChI Key: GFHOQCXDABGYAL-LEQCJQSISA-N
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Description

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a naturally occurring steroid hormone that holds significant importance in regulating reproductive functions, metabolism, and development . It is a key neurosteroid synthesized in steroidogenic glands . It is also present as a sulfate ester that serves as an antagonist of GABAergic neurons by interacting with γ-aminobutyric acid (GABA) receptor .


Synthesis Analysis

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a product of the androgen backdoor pathway . It is produced from 5α-pregnan-17α-ol-3,20-dione in a reaction catalyzed by a reductive 3α-hydroxysteroid dehydrogenase (3α-HSD) .


Molecular Structure Analysis

The molecular structure of 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is represented by the linear formula: C21H34O2 . Its molecular weight is 318.504 .


Chemical Reactions Analysis

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is suitable for use as a substrate for 3β-HSD at a concentration of 1 μg/mL to study the time-dependent effect of reduced oxygen tension on 3β-hydroxysteroid dehydrogenase (3β-HSD) activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate are represented by the chemical formula C21H34O2 . Its molecular weight is 318.504 .

Safety And Hazards

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a neurosteroid that acts as a positive allosteric modulator (PAMs) of γ-aminobutyric acid A receptors (GABAARs). It mediates anti-convulsive, anxiolytic and sedative effects .

Future Directions

As an endogenous steroid, 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a metabolite, an intermediate product within the androgen backdoor pathway . Future research may focus on its role in this pathway and its potential applications in medicine and biology .

properties

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHOQCXDABGYAL-LEQCJQSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate

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